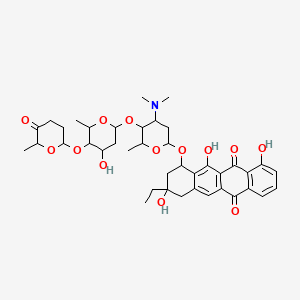

10-Decarbomethoxyaclacinomycin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

76741-55-4 |

|---|---|

Molecular Formula |

C40H51NO13 |

Molecular Weight |

753.8 g/mol |

IUPAC Name |

7-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C40H51NO13/c1-7-40(48)16-21-13-23-34(37(47)33-22(35(23)45)9-8-10-26(33)43)36(46)32(21)28(17-40)52-30-14-24(41(5)6)38(19(3)50-30)54-31-15-27(44)39(20(4)51-31)53-29-12-11-25(42)18(2)49-29/h8-10,13,18-20,24,27-31,38-39,43-44,46,48H,7,11-12,14-17H2,1-6H3 |

InChI Key |

OXPCRXLITLBLEY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 10-Decarbomethoxyaclacinomycin A

Disclaimer: Direct biological and experimental data for 10-Decarbomethoxyaclacinomycin A is scarce in publicly available literature. This guide provides a comprehensive overview based on the well-studied parent compound, Aclacinomycin A (also known as Aclarubicin), as a primary reference. Chemical modifications, such as demethoxycarbonylation, have been reported to decrease the biological activity in comparison to the parent compound[1]. Therefore, the information presented herein should be interpreted as a foundational framework for research on this compound.

Introduction

This compound is a chemical derivative of Aclacinomycin A, a member of the anthracycline class of antibiotics. Aclacinomycin A is a potent antineoplastic agent isolated from Streptomyces galilaeus[2]. Anthracyclines are a cornerstone of chemotherapy, and Aclacinomycin A is distinguished by its multifaceted mechanism of action and a potentially favorable safety profile compared to other anthracyclines like doxorubicin[2]. This guide details the core mechanisms, quantitative biological data, and experimental protocols associated with Aclacinomycin A, providing a robust starting point for researchers and drug development professionals interested in this compound.

Core Mechanism of Action (Aclacinomycin A)

Aclacinomycin A exerts its anticancer effects through several interconnected mechanisms, primarily targeting DNA replication and cellular viability.

-

Dual Inhibition of Topoisomerases I and II: Unlike many anthracyclines that primarily target Topoisomerase II, Aclacinomycin A is a dual inhibitor of both Topoisomerase I and Topoisomerase II[3][4]. It stabilizes the enzyme-DNA cleavage complex, leading to DNA strand breaks, stalled replication forks, and ultimately, apoptosis[3].

-

Generation of Reactive Oxygen Species (ROS): Aclacinomycin A can undergo redox cycling, leading to the production of reactive oxygen species such as superoxide anions and hydrogen peroxide. This oxidative stress contributes to cellular damage, including lipid peroxidation and DNA damage, further promoting cell death.

-

Induction of Apoptosis: By inducing DNA damage and cellular stress, Aclacinomycin A activates intrinsic apoptotic pathways. This programmed cell death is characterized by caspase activation and DNA fragmentation.

-

Inhibition of Macromolecular Synthesis: Aclacinomycin A has been shown to inhibit both DNA and RNA synthesis. At lower concentrations, it demonstrates a more potent inhibition of RNA synthesis, which may contribute to its cytostatic effects[5].

Signaling Pathway Diagram

Caption: Mechanism of action of Aclacinomycin A.

Quantitative Data

The following tables summarize the reported in vitro cytotoxic activities of Aclacinomycin A against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Aclacinomycin A (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 0.27 | [4] |

| HepG2 | Hepatocellular Carcinoma | 0.32 | [4] |

| MCF-7 | Breast Adenocarcinoma | 0.62 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Aclacinomycin A and its derivatives.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microplates

-

This compound (or Aclacinomycin A) stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound stock, e.g., DMSO).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Experimental Workflow: Cell Viability Assay

Caption: Workflow for a typical cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) solution

-

Annexin V Binding Buffer (10x)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Treat cells with the test compound for the desired time.

-

Harvest both adherent and suspension cells. For adherent cells, use a gentle cell dissociation reagent.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Staining:

-

Resuspend the cell pellet in 1x Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1x Annexin V Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular generation of ROS.

Principle: Cell-permeable dyes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are non-fluorescent until they are deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Materials:

-

Treated and control cells

-

DCFH-DA solution

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Preparation:

-

Seed cells in a 96-well plate (for plate reader) or culture flask (for flow cytometry) and treat with the test compound. Include a positive control (e.g., H2O2) and a vehicle control.

-

-

Staining:

-

Remove the treatment medium and wash the cells once with warm PBS or HBSS.

-

Load the cells with DCFH-DA solution (e.g., 10 µM in PBS or HBSS) and incubate for 30-60 minutes at 37°C in the dark.

-

-

Measurement:

-

Microplate Reader: After incubation, wash the cells twice with PBS or HBSS. Add 100 µL of PBS or HBSS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Flow Cytometry: After incubation, harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence in the appropriate channel (e.g., FITC channel).

-

-

Data Analysis:

-

Quantify the fluorescence intensity and normalize it to the vehicle control to determine the fold-increase in ROS production.

-

Conclusion

While direct experimental data on this compound is limited, the extensive research on its parent compound, Aclacinomycin A, provides a strong foundation for understanding its potential biological activities. The multifaceted mechanism of action of Aclacinomycin A, involving dual topoisomerase inhibition and induction of oxidative stress, highlights key pathways that are likely to be relevant for its derivatives. The provided experimental protocols offer a standardized approach for the in-depth investigation of this compound, enabling researchers to elucidate its specific cytotoxic and mechanistic properties. Further comparative studies are essential to determine the precise impact of the demethoxycarbonylation on the efficacy and safety profile of this Aclacinomycin A analog.

References

- 1. Chemical modification of anthracycline antibiotics. I. Demethoxycarbonylation, 10-epimerization and 4-o-methylation of aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Fate of aclacinomycin-A and its metabolites effect on cell growth and macromolecular synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 10-Decarbomethoxyaclacinomycin A: A Technical Guide to its Discovery and Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Decarbomethoxyaclacinomycin A is a lesser-known analogue of the clinically significant anthracycline antibiotic, aclacinomycin A. This technical guide provides a comprehensive overview of its discovery, which is intrinsically linked to the broader research on aclacinomycin biosynthesis and the genetic engineering of its producing organism, Streptomyces galilaeus. While not a primary product of wild-type strains, its origin lies in the targeted manipulation of the aclacinomycin biosynthetic pathway, offering insights into the flexibility of microbial secondary metabolism and providing a platform for the generation of novel anthracycline derivatives. This document details the producing organism, biosynthetic origins, and relevant experimental methodologies.

Discovery and Origin

The discovery of this compound is not documented as a singular, serendipitous event but rather as a result of systematic investigations into the biosynthesis of aclacinomycin A. The parent compound, aclacinomycin A, was first isolated from the fermentation broth of Streptomyces galilaeus MA144-M1 (ATCC 31133) in 1975. Subsequent research focused on elucidating the genetic and biochemical pathways responsible for its production.

Producing Organism: Streptomyces galilaeus (genetically modified strains)

Streptomyces galilaeus is a Gram-positive, filamentous bacterium belonging to the Actinomycetales order, known for its prolific production of a wide array of secondary metabolites, including the anthracycline antibiotic aclacinomycin A. The wild-type strains, such as ATCC 31133 and ATCC 31615, are the foundational organisms used for both industrial production of aclacinomycin A and for genetic engineering studies aimed at producing novel analogues like this compound.

Biosynthetic Pathway and Logical Relationships

The biosynthesis of aclacinomycin A, and by extension its 10-decarbomethoxy derivative, is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes. The logical workflow for the generation of this compound involves the targeted disruption of the C-10 carbomethylation step.

The Biosynthesis of 10-Decarbomethoxyaclacinomycin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic, a class of compounds renowned for their potent antitumor activities. While the biosynthesis of its close analog, aclacinomycin A, has been extensively studied, the precise enzymatic steps leading to the formation of this compound are less defined. This guide provides a comprehensive overview of the core biosynthetic pathway, integrating established knowledge of anthracycline biosynthesis with recent discoveries of novel enzymatic functions. We detail the key enzymes, genes, and intermediates involved in the formation of the aklavinone aglycone and the subsequent glycosylation events. A pivotal focus is placed on the enzymatic decarboxylation at the C-10 position, a key modification likely mediated by a specialized S-adenosyl methionine (SAM)-dependent enzyme. This document serves as a technical resource, offering detailed experimental protocols and structured data to facilitate further research and bioengineering efforts aimed at producing novel anthracycline analogs with improved therapeutic properties.

Introduction

Anthracyclines, produced primarily by Streptomyces species, are a cornerstone of cancer chemotherapy. Their mechanism of action typically involves the intercalation into DNA and the inhibition of topoisomerase II, leading to cancer cell death. The structural diversity within this class, particularly in the aglycone and sugar moieties, significantly influences their biological activity, pharmacokinetics, and toxicity profiles. This compound is distinguished from the more common aclacinomycin A by the absence of a carbomethoxy group at the C-10 position of the aklavinone core. This modification is of significant interest as it may alter the molecule's interaction with its biological targets and affect its clinical efficacy and side-effect profile. Understanding the biosynthesis of this unique analog is crucial for harnessing synthetic biology approaches to generate novel, more effective anticancer agents.

The Core Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Aklavinone Aglycone: This involves a type II polyketide synthase (PKS) system.

-

Decarboxylation at C-10: A key tailoring step that differentiates it from aclacinomycin A.

-

Glycosylation: The attachment of a trisaccharide chain to the aklavinone core.

The overall proposed biosynthetic pathway is depicted below.

Caption: Proposed biosynthetic pathway for this compound.

Aklavinone Biosynthesis in Streptomyces galilaeus

The biosynthesis of the aklavinone core is initiated by a type II PKS, which utilizes a propionyl-CoA starter unit and nine malonyl-CoA extender units. This process is orchestrated by a set of enzymes encoded within a dedicated gene cluster. The key enzymes and their functions are summarized in Table 1.

Table 1: Key Enzymes in Aklavinone Biosynthesis

| Gene | Enzyme/Protein | Function |

| aknB | Ketosynthase α (KSα) | Catalyzes the iterative Claisen condensation of malonyl-CoA extender units. |

| aknC | Chain Length Factor (CLF/KSβ) | Works in conjunction with KSα to determine the polyketide chain length. |

| aknD | Acyl Carrier Protein (ACP) | Carries the growing polyketide chain. |

| aknE2 | Aromatase/Cyclase | Catalyzes the cyclization and aromatization of the polyketide intermediate. |

| aknA | Ketoreductase (KR) | Reduces a specific keto group in the polyketide chain. |

| aknF | Cyclase | Involved in the proper folding and cyclization of the polyketide chain. |

| aknE | Aromatase | Catalyzes the aromatization of one of the rings. |

| aknX | Oxygenase | Involved in the later tailoring steps of the aglycone. |

The Crucial C-10 Decarboxylation Step

The defining feature of this compound is the absence of the C-10 carbomethoxy group present in aclacinomycin A. Recent studies on the biosynthesis of other anthracyclines, such as komodoquinones, have revealed a novel subclass of SAM-dependent methyltransferase-like enzymes that catalyze 10-decarboxylation.[1]

It is highly probable that the biosynthesis of this compound involves a homologous enzyme. The proposed mechanism involves the enzymatic removal of the carboxyl group from a C-10 carboxylated aklavinone precursor.

The key enzyme responsible for this step is likely an EamK-like decarboxylase . EamK, from the komodoquinone biosynthetic gene cluster, has been shown to catalyze the 10-decarboxylation of anthracyclinone intermediates.[2] The reaction requires an initial hydrolysis of a C-15 methyl ester, a reaction catalyzed by an esterase like EamC.[2]

Glycosylation Cascade

Following the formation of the 10-decarbomethoxyaklavinone aglycone, a trisaccharide chain is attached at the C-7 hydroxyl group. This process is catalyzed by a series of glycosyltransferases (GTs), each with specificity for a particular sugar donor and acceptor. The sugar moieties are derived from TDP-glucose.

The glycosylation cascade for aclacinomycin A is well-characterized and is likely conserved in the biosynthesis of its 10-decarbomethoxy analog.

Table 2: Glycosyltransferases in Aclacinomycin Biosynthesis

| Gene | Enzyme | Function |

| aknS | Glycosyltransferase | Transfers the first sugar, L-rhodosamine, to the aglycone. |

| aknK | Glycosyltransferase | Transfers the second sugar, 2-deoxy-L-fucose, to the monoglycosylated intermediate.[3] |

| aknT | Glycosyltransferase | Transfers the third sugar, L-cinerulose, to the diglycosylated intermediate. |

Experimental Protocols

Gene Knockout to Confirm Enzyme Function

To definitively identify the gene responsible for the 10-decarboxylation, a targeted gene knockout in the producing Streptomyces strain is the gold standard. The CRISPR/Cas9 system has been adapted for efficient genome editing in Streptomyces.

Caption: Workflow for gene knockout using CRISPR/Cas9 in Streptomyces.

Protocol: CRISPR/Cas9-Mediated Gene Knockout in Streptomyces

-

gRNA Design: Design a 20-bp guide RNA sequence targeting a conserved region of the putative decarboxylase gene. Ensure the target sequence is followed by a protospacer adjacent motif (PAM) sequence (e.g., 5'-NGG-3' for Streptococcus pyogenes Cas9).

-

Plasmid Construction: Clone the designed gRNA into a suitable Streptomyces CRISPR/Cas9 expression vector.

-

Donor DNA Synthesis: Synthesize a donor DNA template consisting of a selectable marker (e.g., apramycin resistance gene) flanked by ~1 kb homology arms corresponding to the regions upstream and downstream of the target gene.

-

Protoplast Preparation and Transformation: Prepare protoplasts of the Streptomyces strain and transform them with the CRISPR/Cas9 plasmid and the donor DNA template via polyethylene glycol (PEG)-mediated transformation.

-

Selection and Screening: Plate the transformed protoplasts on regeneration medium containing the appropriate antibiotic. Screen the resulting colonies by colony PCR using primers flanking the target gene to identify mutants with the desired gene replacement.

-

Metabolite Analysis: Cultivate the wild-type and mutant strains under production conditions. Extract the secondary metabolites and analyze the culture extracts by HPLC and mass spectrometry to confirm the absence of this compound in the mutant.

In Vitro Enzyme Assay for 10-Decarboxylase Activity

To characterize the activity of the putative 10-decarboxylase, the enzyme can be heterologously expressed and purified, followed by in vitro assays.

Caption: Workflow for in vitro enzyme assay of the 10-decarboxylase.

Protocol: Heterologous Expression and In Vitro Assay

-

Cloning and Expression: Amplify the putative decarboxylase gene from the genomic DNA of the producing Streptomyces strain and clone it into a suitable E. coli expression vector (e.g., pET series). Transform the construct into an expression host like E. coli BL21(DE3). Induce protein expression with IPTG.

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Substrate Preparation: The C-10 carboxylated aklavinone substrate may need to be synthesized chemically or produced biosynthetically using a mutant strain that accumulates this intermediate.

-

Enzyme Reaction: Set up the reaction mixture containing the purified enzyme, the substrate, S-adenosyl methionine (SAM), and a suitable buffer (e.g., phosphate or Tris buffer at a specific pH). If necessary, include an esterase to hydrolyze a C-15 methyl ester.

-

Product Analysis: After incubation, quench the reaction (e.g., with an organic solvent). Analyze the reaction mixture by reverse-phase HPLC coupled with mass spectrometry to detect the formation of the 10-decarbomethoxyaklavinone product, identified by its expected mass and retention time compared to a standard (if available).

Quantitative Data

Currently, there is limited quantitative data available specifically for the biosynthesis of this compound. However, data from studies on aclacinomycin A and related anthracyclines can provide valuable benchmarks.

Table 3: Representative Production Titers of Aclacinomycins

| Strain | Compound | Titer (mg/L) | Reference |

| Streptomyces galilaeus ATCC 31133 | Aclacinomycin A | ~50-100 | General literature |

| Engineered Streptomyces | Aklavinone | 15-20 |

Conclusion and Future Perspectives

The biosynthesis of this compound represents an intriguing variation on the well-established aclacinomycin pathway. The key to its unique structure lies in the action of a putative EamK-like 10-decarboxylase. The experimental frameworks provided in this guide offer a roadmap for the definitive characterization of this pathway. Future work should focus on the identification and characterization of the complete biosynthetic gene cluster for this compound from a producing organism. Elucidating the substrate specificity of the 10-decarboxylase and the glycosyltransferases will open up exciting possibilities for combinatorial biosynthesis and the generation of novel anthracycline analogs with potentially superior anticancer properties. The integration of synthetic biology tools, such as CRISPR/Cas9-based genome editing and heterologous expression, will be instrumental in achieving these goals and expanding the therapeutic arsenal against cancer.

References

An In-Depth Technical Guide to 10-Decarbomethoxyaclacinomycin A: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic and an analog of the well-studied anticancer agent, Aclacinomycin A. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Drawing parallels from its parent compound, this document outlines its likely mechanism of action as a dual topoisomerase I and II inhibitor, leading to the induction of apoptosis in cancer cells. Detailed experimental protocols for the isolation of related compounds and assays to determine biological activity are presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a complex glycosidic anthracycline. Its structure is characterized by a tetracyclic aglycone core linked to a trisaccharide chain. The key distinction from its parent compound, Aclacinomycin A, is the absence of a carbomethoxy group at the C-10 position of the aglycone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C40H51NO13 | PubChem |

| Molecular Weight | 753.8 g/mol | PubChem |

| IUPAC Name | (7S,9S)-7-[[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(2R,4S,5R,6S)-4-hydroxy-6-methyl-5-[(2R,6R)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | PubChem |

| CAS Number | Not Available | - |

| Appearance | Yellow crystalline powder (inferred from Aclacinomycin A) | - |

| Solubility | Soluble in organic solvents such as methanol, chloroform, and acetone (inferred from Aclacinomycin A) | - |

Biological Activity and Mechanism of Action

The biological activity of this compound is presumed to be similar to that of Aclacinomycin A, a potent anticancer agent. Aclacinomycin A exhibits cytotoxicity against a range of cancer cell lines, with reported IC50 values in the sub-micromolar range for A549, HepG2, and MCF-7 cells.[1]

Topoisomerase Inhibition

The primary mechanism of action for Aclacinomycin A is the dual inhibition of topoisomerase I and II.[1][2] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, Aclacinomycin A prevents the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks.[3] This action ultimately triggers cell cycle arrest and apoptosis. It is highly probable that this compound shares this mechanism of action.

Induction of Apoptosis

Aclacinomycin A has been shown to induce apoptosis in various cancer cell lines.[1][4][5] This programmed cell death is a consequence of the extensive DNA damage caused by topoisomerase inhibition. The apoptotic cascade involves the activation of caspases, which are proteases that execute the dismantling of the cell.[1] It is anticipated that this compound will also demonstrate pro-apoptotic activity.

Potential Effects on the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.[6][7] Constitutive activation of the NF-κB pathway is a hallmark of many cancers, contributing to tumor progression and therapeutic resistance.[6] While direct evidence for the effect of this compound on this pathway is lacking, some anticancer agents that induce DNA damage can modulate NF-κB activity. Further investigation is warranted to determine if this compound has any inhibitory or activating effects on the NF-κB pathway.

Experimental Protocols

Isolation of Aclacinomycin A and its Analogues from Streptomyces galilaeus

This protocol is adapted from the original isolation of Aclacinomycin A and can be applied for the isolation of this compound.[8]

-

Fermentation: Culture Streptomyces galilaeus (e.g., strain MA144-M1) in a suitable fermentation medium at 28°C with aeration and agitation. The production of aclacinomycins can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Extraction: After an appropriate fermentation period (e.g., 72-96 hours), harvest the culture broth. Adjust the pH of the broth to 4.0 and extract the aclacinomycins with an organic solvent such as butyl acetate or chloroform.

-

Purification:

-

Concentrate the organic extract under reduced pressure.

-

Perform an initial separation using silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Further purify the fractions containing the desired compounds using repeated silica gel chromatography and/or preparative HPLC.

-

Monitor the purification process by TLC or HPLC, comparing with known standards if available.

-

-

Characterization: Elucidate the structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol can be used to determine the cytotoxic effects of this compound on various cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Topoisomerase I DNA Relaxation Assay

This assay determines the inhibitory effect of the compound on topoisomerase I activity.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I assay buffer, and purified human topoisomerase I enzyme.

-

Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a positive control (e.g., camptothecin) and a negative control (no inhibitor).

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. Inhibition of topoisomerase I will result in a higher proportion of supercoiled DNA compared to the control.

Conclusion and Future Directions

This compound, as an analog of the clinically relevant Aclacinomycin A, holds promise as a potential anticancer agent. Its presumed mechanism of action as a dual topoisomerase inhibitor leading to apoptosis warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to explore its synthesis, isolation, and biological activities in greater detail. Future studies should focus on confirming its precise mechanism of action, evaluating its efficacy in a broader range of cancer models, and investigating its potential interactions with key signaling pathways such as NF-κB. Such research will be crucial in determining the therapeutic potential of this compound in the field of oncology. of oncology.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Culture conditions modulate the effects of aclacinomycin A on growth, differentiation and apoptosis of HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

The Biological Activity of 10-Decarbomethoxyaclacinomycin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Decarbomethoxyaclacinomycin A is a member of the anthracycline class of antibiotics, a group of potent antineoplastic agents. While direct studies on this compound are limited, its biological activity can be largely inferred from its close structural analog, aclacinomycin A, and the broader family of anthracyclines. This document provides a comprehensive technical guide to the biological activities of this compound class, focusing on the core mechanisms of action, cytotoxicity, induction of apoptosis, and the experimental methodologies used to elucidate these properties. Quantitative data from studies on the closely related aclacinomycin A are summarized, and key signaling pathways and experimental workflows are visualized.

Introduction to Anthracyclines and Aclacinomycins

Anthracyclines are a class of chemotherapeutic agents derived from Streptomyces species and are among the most effective anticancer drugs developed.[1][2] Their primary mechanisms of action revolve around their ability to interfere with DNA replication and RNA synthesis in rapidly dividing cancer cells.[1][3] Aclacinomycin A, a prominent member of this family, is an inhibitor of both topoisomerase I and II.[4][5] It has demonstrated significant cytotoxic activity against a variety of solid tumors and hematological malignancies.[4][6] The biological activities described herein are primarily based on studies of aclacinomycin A, the immediate structural precursor to this compound.

Core Mechanisms of Action

The anticancer effects of aclacinomycin A and, by extension, this compound, are attributed to three primary mechanisms:

-

DNA Intercalation: The planar aromatic chromophore of the anthracycline molecule inserts itself between the base pairs of the DNA double helix.[1][2] This intercalation physically obstructs the action of enzymes involved in DNA replication and transcription, leading to an inhibition of both DNA and RNA synthesis.[1][7]

-

Topoisomerase Inhibition: Aclacinomycin A is a dual inhibitor of topoisomerase I and II.[4][5] Topoisomerases are crucial enzymes that manage the topological state of DNA during replication and transcription by creating transient breaks in the DNA strands.[1] By stabilizing the complex between topoisomerase and DNA, aclacinomycin A prevents the re-ligation of these breaks, leading to the accumulation of DNA strand breaks and subsequent cell cycle arrest and apoptosis.[1][8]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of reactive oxygen species such as superoxide and hydroxyl radicals.[1][3] This surge in ROS can induce oxidative stress, causing damage to DNA, proteins, and lipids, which further contributes to apoptosis.[1]

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 3. ROS Detection ROS Assay Kit -Highly Sensitive DCFH-DA- Dojindo [dojindo.com]

- 4. Clinical study of aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A phase I clinical trial of aclacinomycin A administered on a five-consecutive-day schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aclacinomycin A: clinical development of a novel anthracycline antibiotic in the haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green) - Elabscience® [elabscience.com]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the C-10 Carbomethoxy Group in the Biological Activity of Aclacinomycin A: A Structure-Activity Relationship Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aclacinomycin A is a potent anthracycline antibiotic with significant antitumor activity, primarily attributed to its ability to inhibit topoisomerase I and II, leading to DNA damage and apoptosis in cancer cells. The complex structure of aclacinomycin A, featuring a tetracyclic aglycone and a trisaccharide chain, offers multiple sites for chemical modification to modulate its biological activity and toxicity. This technical guide focuses on the structure-activity relationship (SAR) of aclacinomycin A, with a specific emphasis on the role of the carbomethoxy group at the C-10 position. Understanding the impact of modifications at this site, particularly its removal to form 10-decarbomethoxyaclacinomycin A, is crucial for the rational design of novel anthracycline analogs with improved therapeutic indices.

Core Structure and Modifications

The fundamental structure of aclacinomycin A consists of the aklavinone aglycone and a trisaccharide moiety attached at the C-7 position. The C-10 position of the aglycone bears a carbomethoxy group, which has been a target for chemical modification to investigate its influence on the drug's efficacy and mechanism of action. The removal of this group results in this compound.

Quantitative Structure-Activity Relationship (SAR)

The biological activity of aclacinomycin A and its analogs is highly dependent on their chemical structure. The carbomethoxy group at the C-10 position has been shown to be important for the cytotoxic and DNA/RNA synthesis inhibitory activities of the molecule.

Cytotoxicity Data

Studies comparing the cytotoxic effects of aclacinomycin A and its derivatives have revealed that modifications at the C-10 position can significantly alter its potency. While specific IC50 values for this compound are not extensively reported in recent literature, early studies have demonstrated that the removal of the carbomethoxy group leads to a decrease in biological activity.

| Compound | Cell Line | IC50 (µM) | Reference |

| Aclacinomycin A | A549 (Lung Carcinoma) | 0.27 | [1] |

| HepG2 (Liver Carcinoma) | 0.32 | [1] | |

| MCF-7 (Breast Carcinoma) | 0.62 | [1] | |

| L1210 (Leukemia) | ~0.047 (0.038 µg/ml) | [2] | |

| This compound | L1210 (Leukemia) | Decreased Activity | [3] |

Note: The activity of this compound is qualitatively described as decreased compared to the parent compound.

Inhibition of DNA and RNA Synthesis

Aclacinomycin A is a potent inhibitor of both DNA and RNA synthesis, a key aspect of its anticancer mechanism. The C-10 carbomethoxy group appears to play a role in this inhibitory activity.

| Compound | Assay | IC50 (µg/ml) | Reference |

| Aclacinomycin A | [¹⁴C]-Thymidine Incorporation (DNA Synthesis) in L1210 cells | 0.30 | [2] |

| [¹⁴C]-Uridine Incorporation (RNA Synthesis) in L1210 cells | 0.038 | [2] | |

| This compound | Inhibition of RNA and DNA synthesis in L1210 cells | Decreased Activity | [3] |

Mechanism of Action: The Role of the C-10 Position

Aclacinomycin A exerts its cytotoxic effects through a multi-faceted mechanism of action. The integrity of the C-10 position and its substituent is thought to influence the compound's interaction with its molecular targets.

Topoisomerase Inhibition

Aclacinomycin A is a dual inhibitor of topoisomerase I and II.[4] It stabilizes the enzyme-DNA cleavage complex, leading to DNA strand breaks and the initiation of apoptosis. The carbomethoxy group at C-10 may contribute to the binding affinity and orientation of the drug within the ternary complex, thereby influencing its inhibitory potency.

Induction of Apoptosis

The ultimate fate of cancer cells treated with aclacinomycin A is apoptosis. This programmed cell death is triggered by the DNA damage caused by topoisomerase inhibition. The apoptotic cascade involves the activation of initiator and effector caspases. Aclacinomycin A has been shown to activate caspase-3 and caspase-8.[1] The reduced activity of this compound suggests a diminished capacity to induce this apoptotic pathway.

Experimental Protocols

Synthesis of this compound

Reference: Based on the demethoxycarbonylation procedures for aclacinomycin A.[3]

Procedure:

-

Saponification: Aclacinomycin A is dissolved in a suitable solvent (e.g., a mixture of methanol and water).

-

An aqueous solution of a base (e.g., sodium hydroxide) is added, and the mixture is stirred at room temperature. The progress of the saponification of the C-10 carbomethoxy group to a carboxylic acid is monitored by thin-layer chromatography (TLC).

-

Acidification and Decarboxylation: Upon completion of the saponification, the reaction mixture is neutralized and then acidified with a dilute acid (e.g., hydrochloric acid).

-

The acidified solution is heated to induce decarboxylation at the C-10 position, yielding this compound.

-

Purification: The product is extracted with an organic solvent (e.g., chloroform) and purified using column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of aclacinomycin A and this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide or a solution of sodium dodecyl sulfate in dilute HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound at various concentrations in a suitable reaction buffer.

-

Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing a protein denaturant (e.g., SDS) and a DNA loading dye.

-

Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaged under UV light.

-

Analysis: Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the intensity of the relaxed DNA band in the presence of the test compound.

Visualizations

Logical Relationship of SAR

Caption: SAR of C-10 modification in Aclacinomycin A.

Experimental Workflow for Cytotoxicity and SAR Analysis

Caption: Workflow for SAR study of this compound.

Signaling Pathway of Aclacinomycin A-Induced Apoptosis

Caption: Aclacinomycin A-induced apoptotic pathway.

Conclusion

The available evidence strongly suggests that the carbomethoxy group at the C-10 position of aclacinomycin A is a critical determinant of its biological activity. Its removal to form this compound results in a diminished capacity to inhibit cancer cell growth and suppress DNA and RNA synthesis. This underscores the importance of the C-10 substituent for the potent anticancer effects of aclacinomycin A. Further quantitative studies on a broader range of C-10 modified analogs would provide deeper insights into the SAR at this position and could guide the development of novel anthracyclines with enhanced therapeutic properties. For drug development professionals, this highlights the sensitivity of the anthracycline scaffold to modifications and the necessity of carefully considering the role of each functional group in the design of future anticancer agents.

References

- 1. apexbt.com [apexbt.com]

- 2. Experimental studies on aclacinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical modification of anthracycline antibiotics. I. Demethoxycarbonylation, 10-epimerization and 4-o-methylation of aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 10-Decarbomethoxyaclacinomycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Decarbomethoxyaclacinomycin A, with the molecular formula C40H51NO13, is a derivative of the anthracycline antibiotic Aclacinomycin A.[1] Anthracyclines are a well-established class of chemotherapeutic agents known for their potent anti-tumor activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, inferred biological activities based on its parent compound, and detailed experimental protocols relevant to its study. While specific quantitative data for this derivative is limited in publicly available literature, this guide leverages the extensive research on Aclacinomycin A to provide a foundational understanding for researchers and drug development professionals.

Introduction

Aclacinomycin A, the parent compound of this compound, is an antitumor antibiotic produced by Streptomyces galilaeus.[2] It is recognized for its efficacy against a range of cancers and a potentially more favorable cardiotoxicity profile compared to other anthracyclines like doxorubicin.[3] The primary mechanisms of action for Aclacinomycin A involve the inhibition of topoisomerase I and II, leading to the disruption of DNA replication and transcription, and the induction of apoptosis in cancer cells.[4][5] this compound is a structural analog of Aclacinomycin A, and while detailed studies on this specific derivative are not widely published, its biological activity is presumed to be similar to that of the parent compound.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C40H51NO13 | PubChem |

| Molecular Weight | 753.8 g/mol | PubChem |

| IUPAC Name | (7S,9S)-7-[[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(2R,4S,5R,6S)-4-hydroxy-6-methyl-5-[[(2R,6R)-6-methyl-5-oxooxan-2-yl]oxy]oxan-2-yl]oxy]-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | PubChem |

| Synonyms | DCMAA, 10-Decarboxymethylaclacinomycin A | PubChem |

Biological Activity and Mechanism of Action (Inferred from Aclacinomycin A)

The biological activities of this compound are expected to mirror those of Aclacinomycin A, focusing on two key areas: topoisomerase inhibition and apoptosis induction.

Topoisomerase Inhibition

Aclacinomycin A is a dual inhibitor of topoisomerase I and II, enzymes crucial for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the topoisomerase-DNA cleavage complex, Aclacinomycin A prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and ultimately, cell death. It is highly probable that this compound retains this inhibitory activity.

Induction of Apoptosis

Aclacinomycin A has been shown to induce apoptosis in various cancer cell lines.[5] This programmed cell death is a critical mechanism for eliminating cancerous cells. The apoptotic cascade can be initiated through intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Research on Aclacinomycin A suggests it can activate caspases, key executioner proteins in the apoptotic process.

Quantitative Data (Aclacinomycin A)

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 0.27 |

| HepG2 | Liver Carcinoma | 0.32 |

| MCF-7 | Breast Carcinoma | 0.62 |

| V79 | Chinese Hamster Lung | Not specified, showed negative effect on proliferation |

| irs-2 | Chinese Hamster Ovary (radiosensitive) | Not specified, showed negative effect on proliferation |

Data sourced from APExBIO and MedChemExpress for Aclacinomycin A.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for the characterization of this compound. These are based on standard protocols used for Aclacinomycin A and other topoisomerase inhibitors.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HepG2, MCF-7)

-

96-well plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

Objective: To assess the inhibitory effect of this compound on topoisomerase I activity.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I enzyme

-

10x Topoisomerase I reaction buffer

-

This compound stock solution (in DMSO)

-

Agarose gel

-

Ethidium bromide

-

Gel electrophoresis apparatus

-

UV transilluminator

Procedure:

-

Set up reaction tubes containing 1x Topoisomerase I reaction buffer and supercoiled plasmid DNA.

-

Add varying concentrations of this compound to the tubes. Include a no-drug control and a control with a known Topoisomerase I inhibitor (e.g., Camptothecin).

-

Initiate the reaction by adding Topoisomerase I enzyme to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution/loading dye.

-

Run the samples on an agarose gel.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA form, as the enzyme is prevented from relaxing it into its open circular form.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1x binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Visualizations

Proposed Mechanism of Action

References

- 1. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis by cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Cytotoxicity of 10-Decarbomethoxyaclacinomycin A in Cancer Cell Lines

Disclaimer: As of the latest available research, specific data on the cytotoxicity of 10-Decarbomethoxyaclacinomycin A is limited. This guide synthesizes information on its parent compound, Aclacinomycin A (Aclarubicin), to provide a comprehensive overview of its likely cytotoxic properties and mechanisms of action. The information presented herein should be considered as a baseline for further investigation into this specific derivative.

Introduction

Aclacinomycin A is an anthracycline antibiotic that has demonstrated significant antitumor activity.[1][2] It is a second-generation anthracycline developed to offer an improved therapeutic profile, including reduced cardiotoxicity, compared to earlier anthracyclines like doxorubicin.[2][3] The derivative, this compound, is a structural analog of Aclacinomycin A. While direct studies on this derivative are not widely available, its cytotoxic effects are expected to be largely influenced by the mechanisms of its parent compound. This document provides a detailed technical overview of the cytotoxic effects of Aclacinomycin A in various cancer cell lines, its proposed mechanisms of action, and the experimental protocols typically employed in such evaluations.

Quantitative Cytotoxicity Data

The cytotoxic potential of Aclacinomycin A has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the reported IC50 values for Aclacinomycin A in different cancer cell lines.

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 0.27 | [4] |

| HepG2 | Hepatocellular Carcinoma | 0.32 | [4] |

| MCF-7 | Breast Adenocarcinoma | 0.62 | [4] |

| DU-145 | Prostate Carcinoma | 0.129 | [5] |

| BXPC-3 | Pancreatic Adenocarcinoma | Superior to gemcitabine and doxorubicin | [6] |

| CAPAN-2 | Pancreatic Adenocarcinoma | Superior to gemcitabine and doxorubicin | [6] |

| CFPAC-1 | Pancreatic Adenocarcinoma | Equally potent to gemcitabine and doxorubicin | [6] |

Experimental Protocols

The evaluation of a compound's cytotoxicity is a critical step in anticancer drug discovery. A variety of in vitro assays are employed to determine the efficacy and mechanism of action of potential therapeutic agents.

Cancer cell lines are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability.[7]

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Aclacinomycin A) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Flow Cytometry for Apoptosis Detection: This technique is used to quantify the extent of apoptosis induced by the test compound.

-

Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with phosphate-buffered saline (PBS).

-

Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and a viability dye like Propidium Iodide (PI) or 7-AAD (which stains necrotic or late apoptotic cells with compromised membrane integrity).

-

Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Mechanism of Action

Aclacinomycin A exerts its cytotoxic effects through a multi-faceted mechanism of action, which is a hallmark of anthracycline antibiotics.[1][8]

-

Topoisomerase Inhibition: Aclacinomycin A is a dual inhibitor of topoisomerase I and II.[1][4][9] These enzymes are crucial for relieving torsional strain in DNA during replication and transcription. By inhibiting their function, Aclacinomycin A leads to the accumulation of DNA strand breaks, ultimately triggering cell death.[8]

-

DNA Intercalation: The planar aromatic structure of Aclacinomycin A allows it to intercalate between the base pairs of the DNA double helix.[3][8] This physical insertion distorts the DNA structure, interfering with DNA replication and transcription processes.[8]

-

Generation of Reactive Oxygen Species (ROS): Aclacinomycin A can undergo redox cycling, leading to the production of reactive oxygen species.[8][10] Elevated ROS levels induce oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, and contributing to apoptosis.

-

Induction of Apoptosis: The cellular damage induced by topoisomerase inhibition, DNA intercalation, and ROS generation culminates in the activation of apoptotic pathways.[6][8] Aclacinomycin A has been shown to induce apoptosis in various cancer cell lines, as evidenced by the cleavage of PARP and activation of caspases.[4][6]

Visualizations

Caption: A generalized workflow for evaluating the cytotoxicity of a compound in cancer cell lines.

Caption: Key molecular events in Aclacinomycin A-induced cancer cell death.

Conclusion

While direct experimental data for this compound is not yet prevalent in published literature, the extensive research on its parent compound, Aclacinomycin A, provides a strong foundation for predicting its cytotoxic properties. It is anticipated that this compound will exhibit potent anticancer activity through mechanisms involving topoisomerase inhibition, DNA intercalation, and the induction of apoptosis, similar to other anthracyclines. Further in-depth studies are warranted to elucidate the specific cytotoxic profile and therapeutic potential of this particular derivative in various cancer cell lines.

References

- 1. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activity of new anthracycline antibiotics, aclacinomycin-A and its analogs, and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The identification of the anthracycline aclarubicin as an effective cytotoxic agent for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. What is the mechanism of Aclarubicin Hydrochloride? [synapse.patsnap.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Mechanisms of Anthracycline Cardiac Injury: Can we identify strategies for cardio-protection? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Chemoenzymatic Synthesis of 10-Decarbomethoxyaclacinomycin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, research-level overview and protocol for a plausible chemoenzymatic synthesis of 10-Decarbomethoxyaclacinomycin A, an analog of the anthracycline antibiotic Aclacinomycin A. This document outlines a multi-step process commencing with the chemical synthesis of the aglycone, (±)-aklavinone, followed by a series of enzymatic steps including the synthesis of the key sugar donor, glycosylation, and final modification to yield the target compound.

The proposed pathway leverages the specificity of enzymes to overcome challenges in chemical synthesis, particularly in glycosylation and late-stage functional group modifications.

Overall Synthetic Strategy

The synthesis is designed as a four-stage process, combining organic synthesis with biocatalysis.

-

Stage 1: Chemical Synthesis of (±)-Aklavinone. The tetracyclic core, aklavinone, is prepared via a multi-step chemical synthesis. Several total syntheses have been reported, often relying on cycloaddition reactions to construct the anthracyclinone framework.

-

Stage 2: Enzymatic Synthesis of TDP-L-rhodosamine. The activated glycosyl donor, TDP-L-rhodosamine, is synthesized enzymatically from a common precursor, TDP-L-daunosamine, utilizing N-methyltransferase enzymes.

-

Stage 3: Enzymatic Glycosylation. The chemically synthesized aklavinone is glycosylated with TDP-L-rhodosamine using the glycosyltransferase AknS and its activating partner protein AknT, yielding Aclacinomycin T.

-

Stage 4: Enzymatic Demethylation and Decarbomethoxylation. Aclacinomycin T is sequentially treated with the enzymes RdmC (an aclacinomycin methyl esterase) and RdmB (an aclacinomycin-10-hydroxylase with decarboxylase activity) to furnish the final product, this compound.

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme/Complex | Substrate | Km (µM) | kcat (min-1) | Reference |

| AknS/AknT | Aklavinone | 1.5 - 200 | - | [1] |

| AknS/AknT | TDP-L-rhodosamine | - | 0.22 (stimulated) | [1][2] |

| RdmC | Aclacinomycin T | 15.5 | - | [3] |

| RdmB | 15-Demethoxyaclacinomycin T | - | - | [3][4] |

Note: Complete kinetic data for all substrates is not fully available in the cited literature. The stimulation of AknS by AknT is reported to be ~40-fold.

Experimental Protocols

Protocol 3.1: Representative Chemical Synthesis of (±)-Aklavinone

This protocol is a representative summary based on established synthetic strategies (e.g., Hauser annulation, Diels-Alder reactions). Researchers should consult the primary literature for detailed procedures and characterization data.

-

Annulation Reaction: A suitably substituted phthalide is reacted with a dienophile, such as a cyclohexenone derivative, under basic conditions to form the tetracyclic core.

-

Aromatization: The resulting intermediate is aromatized, often through oxidation, to yield the anthraquinone skeleton.

-

Functional Group Manipulation: Subsequent steps involve the introduction and modification of functional groups on the A and D rings to match the structure of aklavinone. This may include demethylation, hydroxylation, and stereoselective reduction steps.

-

Purification: The final product, (±)-aklavinone, is purified by column chromatography. The structure should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 3.2: Expression and Purification of Recombinant Enzymes

This protocol provides a general workflow for obtaining the necessary enzymes. Optimization may be required for each specific protein.

-

Gene Synthesis and Cloning: The genes for AknS, AknT, RdmC, and RdmB (from S. galilaeus and S. purpurascens, respectively) are codon-optimized for E. coli expression and synthesized. Genes are cloned into an appropriate expression vector (e.g., pET series with an N-terminal His6-tag).

-

Protein Expression: The expression plasmids are transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (e.g., 0.5 mM final concentration) and the culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 18°C).

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice. The lysate is clarified by centrifugation.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole) and the His-tagged protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).

-

Buffer Exchange: The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column. Protein concentration is determined, and aliquots are flash-frozen in liquid nitrogen and stored at -80°C.

Protocol 3.3: Enzymatic Synthesis of TDP-L-rhodosamine

This protocol outlines the enzymatic conversion of a precursor sugar nucleotide.

-

Reaction Setup: In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2), combine TDP-L-daunosamine (1 mM), S-adenosyl-L-methionine (SAM, 2.5 mM), purified AclP, and purified AknX2 enzymes.

-

Incubation: Incubate the reaction mixture at 30°C. Monitor the progress of the reaction by HPLC-MS.

-

Purification: Once the reaction is complete, the enzymes can be removed by ultrafiltration. The resulting solution containing TDP-L-rhodosamine can be purified by anion-exchange chromatography if necessary, or used directly in the subsequent glycosylation step.[5]

Protocol 3.4: In Vitro Glycosylation of Aklavinone to Aclacinomycin T

This protocol is adapted from Leimkuhler et al.[1]

-

Reaction Mixture Preparation: Prepare the reaction buffer: 75 mM Tris-HCl (pH 7.5), 10 mM MgCl2.

-

Substrate Preparation: Dissolve (±)-aklavinone in DMSO to create a stock solution. The final reaction will contain 10% (v/v) DMSO.

-

Enzymatic Reaction: In a microcentrifuge tube, combine the following:

-

Aklavinone (to a final concentration of 100 µM)

-

TDP-L-rhodosamine (to a final concentration of 1.6 mM)

-

Purified AknT enzyme (to a final concentration of 3 µM)

-

Purified AknS enzyme (to a final concentration of 9 µM)

-

Reaction buffer to the final volume.

-

-

Incubation: Incubate the reaction at 25°C.

-

Monitoring and Quenching: Monitor the reaction for the complete conversion of aklavinone to Aclacinomycin T using RP-HPLC with detection at 435 nm.[1] To quench an aliquot for analysis, mix 10 µL of the reaction with 90 µL of methanol.

-

Work-up: Once complete, the reaction mixture can be processed for the next step. The product, Aclacinomycin T, can be purified by preparative HPLC if desired.

Protocol 3.5: In Vitro Conversion to this compound

This two-step enzymatic cascade is adapted from Niemi et al.[4][6]

-

Reaction Setup: To the solution containing Aclacinomycin T (e.g., up to 86 µM) from the previous step, add the purified RdmC enzyme (approximately 10 µg per reaction).

-

First Incubation (RdmC): Incubate the mixture at 37°C for 30 minutes. This step converts Aclacinomycin T to 15-demethoxyaclacinomycin T.

-

Second Enzyme Addition: Add the purified RdmB enzyme (approximately 10 µg per reaction) to the same reaction tube.

-

Second Incubation (RdmB): Continue the incubation at 37°C for another 30-60 minutes. This step converts the intermediate to this compound.

-

Monitoring and Purification: The progress of the reaction and the final product can be monitored by HPLC-MS. The final product can be purified from the reaction mixture using preparative RP-HPLC.

-

Structural Confirmation: The identity of this compound should be confirmed using high-resolution mass spectrometry and NMR spectroscopy.

References

- 1. Characterization of rhodosaminyl-transfer by the AknS/AknT glycosylation complex and its use in reconstituting the biosynthetic pathway of Aclacinomycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AknT is an activating protein for the glycosyltransferase AknS in L-aminodeoxysugar transfer to the aglycone of aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modifications of aclacinomycin T by aclacinomycin methyl esterase (RdmC) and aclacinomycin-10-hydroxylase (RdmB) from Streptomyces purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modification of aklavinone and aclacinomycins in vitro and in vivo by rhodomycin biosynthesis gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the Purification of 10-Decarbomethoxyaclacinomycin A from Streptomyces Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of 10-Decarbomethoxyaclacinomycin A, a lesser-known analog of the anthracycline antibiotic Aclacinomycin A, from Streptomyces fermentation cultures. While specific protocols for this particular analog are not widely published, this guide synthesizes established methods for the purification of Aclacinomycin A and other related anthracyclines. The protocol covers fermentation of the producing Streptomyces strain, solvent extraction of the active compounds, and a multi-step chromatographic purification strategy. Quantitative data from a representative purification process are summarized, and a detailed experimental workflow is provided. This guide serves as a foundational method that can be optimized for the specific purification of this compound.

Introduction

Aclacinomycin A is a clinically important anthracycline antibiotic used in cancer chemotherapy, known for its activity against various tumors. It is part of a larger family of aclacinomycins, which are secondary metabolites produced by various Streptomyces species, most notably Streptomyces galilaeus. These compounds consist of a polyketide-derived aglycone, aklavinone, attached to a trisaccharide chain. Variations in the aglycone and sugar moieties give rise to a wide array of aclacinomycin analogs, including this compound. The purification of a specific analog from a complex fermentation broth presents a significant challenge due to the structural similarity of the co-produced compounds.

This protocol outlines a general yet detailed approach for the isolation and purification of this compound, leveraging techniques commonly employed for the broader class of aclacinomycins. The methodology emphasizes a combination of solvent extraction and chromatographic separations to achieve a high degree of purity.

Experimental Protocols

Fermentation of Streptomyces galilaeus

Objective: To cultivate Streptomyces galilaeus under conditions optimized for the production of aclacinomycins.

Materials:

-

Streptomyces galilaeus strain (e.g., ATCC 31133)

-

Inoculum medium (e.g., ISP2 medium)

-

Production medium (e.g., M3 medium: glucose 10.0 g/L, yeast extract 1.0 g/L, meat extract 4.0 g/L, peptone 4.0 g/L, NaCl 2.0 g/L)[1]

-

Shake flasks

-

Fermenter

Protocol:

-

Prepare a seed culture by inoculating a suitable inoculum medium with spores or a mycelial suspension of Streptomyces galilaeus.

-

Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 180-200 rpm.

-

Inoculate the production medium in a fermenter with the seed culture (typically 5-10% v/v).

-

Carry out the fermentation at 28-30°C for 5-8 days. Maintain aeration and agitation to ensure sufficient oxygen supply. The pH of the culture should be monitored and maintained in the range of 6.5-7.5.[1]

-

Monitor the production of aclacinomycins periodically by taking samples and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Extraction of Aclacinomycins

Objective: To extract the aclacinomycin complex from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate or a mixture of chloroform and methanol (1:1 v/v)

-

Centrifuge

-

Rotary evaporator

Protocol:

-

At the end of the fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation at 8,000-10,000 x g for 15-20 minutes.[2][3]

-

The aclacinomycins are present in both the mycelium and the supernatant.

-

Mycelium Extraction: Extract the mycelial cake with a suitable organic solvent such as ethyl acetate or a chloroform:methanol mixture. Repeat the extraction process 2-3 times to ensure complete recovery.[2][3]

-

Supernatant Extraction: Extract the supernatant with an equal volume of ethyl acetate. Perform the extraction in a separating funnel and repeat the process 2-3 times.

-

Pool all the organic extracts.

-

Concentrate the pooled organic extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification

Objective: To separate and purify this compound from the crude extract.

2.3.1. Silica Gel Column Chromatography (Initial Separation)

Materials:

-

Crude extract

-

Silica gel (60-120 mesh)

-

Solvents: Hexane, ethyl acetate, chloroform, methanol

-

Chromatography column

Protocol:

-

Prepare a silica gel column packed in a suitable non-polar solvent like hexane.

-